molecular formula C12H18N2O2S B4738820 1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea

1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea

Cat. No.: B4738820
M. Wt: 254.35 g/mol
InChI Key: RQOBAJRQKCBOOO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups attached to the phenyl and propyl moieties, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 2-methoxyaniline with 3-methoxypropyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2-Methoxyaniline+3-Methoxypropyl isothiocyanateThis compound\text{2-Methoxyaniline} + \text{3-Methoxypropyl isothiocyanate} \rightarrow \text{this compound} 2-Methoxyaniline+3-Methoxypropyl isothiocyanate→this compound

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, it is explored as a potential therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and thiourea moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3-methoxypropyl)thiourea: Lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(2-Methoxyphenyl)-3-propylthiourea: Lacks the methoxy group on the propyl chain, which may influence its solubility and interaction with molecular targets.

    1-(2-Methoxyphenyl)-3-(3-chloropropyl)thiourea: Contains a chlorine atom instead of a methoxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its dual methoxy substitution, which enhances its versatility in various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-15-9-5-8-13-12(17)14-10-6-3-4-7-11(10)16-2/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBAJRQKCBOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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